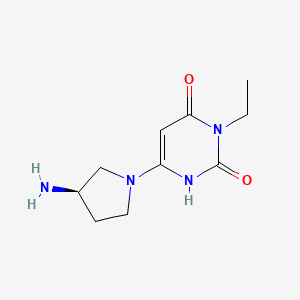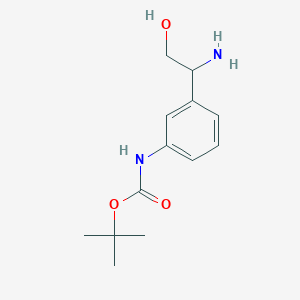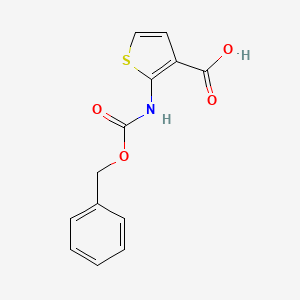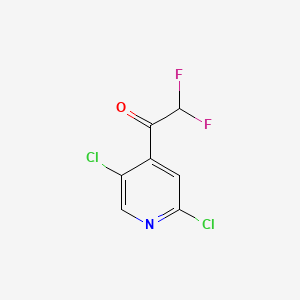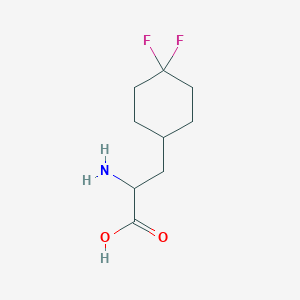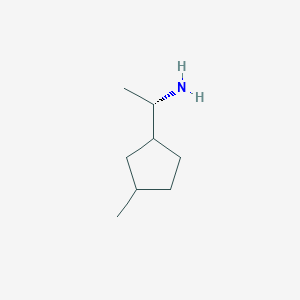
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid is an organic compound characterized by the presence of a hydroxyl group and a pyrimidine ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine-5-carboxylic acid and glyoxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: Pyrimidine-5-carboxylic acid is reacted with glyoxylic acid in the presence of hydrochloric acid. The mixture is heated to reflux for several hours, leading to the formation of this compound.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, leading to a more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(pyrimidin-5-yl)acetic acid.
Reduction: The compound can be reduced to form 2-hydroxy-2-(pyrimidin-5-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation, while amines can be introduced using amine derivatives under basic conditions.
Major Products
Oxidation: 2-Oxo-2-(pyrimidin-5-yl)acetic acid.
Reduction: 2-Hydroxy-2-(pyrimidin-5-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its incorporation into polymer matrices can lead to the creation of advanced materials for various applications.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-2-(pyrimidin-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrimidine ring allow it to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-(pyridin-2-yl)acetic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Hydroxy-2-(pyrimidin-4-yl)acetic acid: Similar structure but with the hydroxyl group attached to the 4-position of the pyrimidine ring.
2-Hydroxy-2-(pyrimidin-6-yl)acetic acid: Similar structure but with the hydroxyl group attached to the 6-position of the pyrimidine ring.
Uniqueness
2-Hydroxy-2-(pyrimidin-5-yl)acetic acid is unique due to the specific positioning of the hydroxyl group and the pyrimidine ring. This configuration allows for distinct interactions with biological molecules, making it a valuable compound for various scientific applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for the development of new compounds and materials with enhanced properties.
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-hydroxy-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(6(10)11)4-1-7-3-8-2-4/h1-3,5,9H,(H,10,11) |
Clave InChI |
BEXBOIQWEHGASJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)

